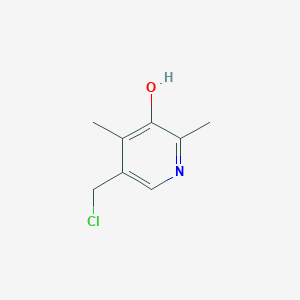

5-(Chloromethyl)-2,4-dimethylpyridin-3-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-7(3-9)4-10-6(2)8(5)11/h4,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBQITPFCCDXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CCl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50539113 | |

| Record name | 5-(Chloromethyl)-2,4-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791724-87-3 | |

| Record name | 5-(Chloromethyl)-2,4-dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50539113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloromethyl 2,4 Dimethylpyridin 3 Ol

Classical Approaches to Pyridinol Chloromethylation

The traditional synthesis of 5-(Chloromethyl)-2,4-dimethylpyridin-3-ol hinges on the transformation of a more readily available precursor, 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol. This is typically achieved through a hydroxymethylation-chlorination sequence.

Hydroxymethylation-Chlorination Sequences

The most logical and referenced pathway to obtaining this compound involves the chlorination of its corresponding hydroxymethyl precursor, 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol cymitquimica.comklivon.comlgcstandards.com. This precursor is also known as 4-Deoxypyridoxine klivon.com. While direct and detailed experimental procedures for the chlorination of this specific pyridinol are not extensively published, the methodology can be inferred from analogous and well-documented reactions involving similar pyridyl methanols, particularly the intermediates used in the synthesis of proton pump inhibitors like Omeprazole (B731).

A common and effective method for this type of transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or triphosgene (B27547). For instance, the synthesis of the related compound 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is often achieved by reacting the corresponding 2-hydroxymethyl pyridine (B92270) derivative with thionyl chloride in a suitable solvent like dichloromethane (B109758) or toluene (B28343) chemicalbook.comrasayanjournal.co.inprepchem.com. The reaction typically proceeds at a controlled temperature, often starting at 0°C and then warming to room temperature, to afford the chlorinated product in high yield chemicalbook.comprepchem.com.

Another documented chlorinating agent for a similar transformation is triphosgene in toluene, which offers a different reactivity profile and can be advantageous in certain synthetic schemes google.com. The reaction conditions for these analogous transformations provide a solid foundation for developing a protocol for this compound.

Table 1: Analogous Chlorination Reaction Parameters

| Precursor | Chlorinating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Thionyl chloride | Dichloromethane | 0°C to Room Temp. | ~100% | chemicalbook.com |

| 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine | Triphosgene | Toluene | 0-10°C | >96.0% | google.com |

Direct Chloromethylation Strategies

Direct chloromethylation of the parent heterocycle, 2,4-dimethylpyridin-3-ol, represents a more atom-economical approach to this compound. This method would involve the simultaneous introduction of both the chloromethyl group and its substituent onto the pyridine ring in a single step. However, there is a notable lack of specific research findings in the public domain detailing direct chloromethylation strategies for this particular pyridinol derivative. Such reactions are often complicated by issues of regioselectivity and the potential for multiple additions or side reactions, which may explain the preference for the sequential hydroxymethylation-chlorination pathway.

Advanced and Green Chemistry Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes through various means, including the use of less hazardous solvents, catalytic processes, and continuous flow systems.

Continuous Flow Synthesis Optimization

Continuous flow chemistry is an advanced manufacturing technique that offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. While there are no specific reports on the continuous flow synthesis of this compound, the general principles are applicable. A continuous flow setup for the chlorination step could involve pumping a solution of 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol and the chlorinating agent through a heated or cooled reaction coil. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields, improved safety (especially when handling reactive agents like thionyl chloride), and easier scale-up.

Catalytic System Development for Enhanced Yield and Selectivity

The development of catalytic systems for the chlorination of pyridyl methanols is an area of interest for improving the green profile of the synthesis. While many traditional methods rely on stoichiometric amounts of chlorinating agents, a catalytic approach would reduce waste and potentially enhance selectivity. Research into catalytic systems for similar transformations in heterocyclic chemistry could pave the way for more sustainable routes to this compound.

Solvent Effects and Reaction Parameter Optimization

The choice of solvent can have a significant impact on the outcome and environmental footprint of a chemical reaction. In the context of synthesizing this compound, moving away from halogenated solvents like dichloromethane towards greener alternatives such as toluene or even solvent-free conditions would be a key objective. A study on the synthesis of a related compound highlighted a process improvement by using toluene as a solvent for the chlorination reaction, which is considered a more environmentally friendly option than chlorinated hydrocarbons rasayanjournal.co.ingoogle.com. The optimization of reaction parameters, including temperature, concentration, and molar ratios of reactants, is crucial for maximizing yield and minimizing by-product formation, thereby contributing to a greener and more efficient process.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylpyridin-3-ol |

| 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol |

| 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride |

| 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine |

| 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine |

| 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine |

| 4-methoxy-3,5-dimethyl-2-pyridylmethanol |

| Omeprazole |

| Thionyl chloride |

| Triphosgene |

| Dichloromethane |

| Toluene |

Precursor-Based Synthesis Pathways

Precursor-based strategies are fundamental to the synthesis of this compound, leveraging existing pyridine scaffolds that are progressively functionalized. The choice of precursor is critical and dictates the subsequent reaction steps required to install the necessary substituents at the correct positions.

The most direct synthetic route to this compound originates from its corresponding alcohol precursor, 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol . This approach focuses on the selective chlorination of the hydroxymethyl group at the C-5 position of the pyridine ring.

The key transformation is the conversion of the primary alcohol to an alkyl chloride. This is a common and well-established reaction in organic synthesis. Various chlorinating agents can be employed for this purpose, with the reaction conditions being optimized to ensure high yield and minimize side reactions, such as reaction at the phenolic hydroxyl group at C-3. The precursor, 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol, is known as an impurity in the production of Pyridoxine (B80251) Hydrochloride. cymitquimica.comlgcstandards.com

Commonly used chlorinating agents for such transformations include thionyl chloride (SOCl₂) and triphosgene. For instance, the synthesis of analogous chloromethyl pyridine derivatives has been successfully achieved by reacting the corresponding hydroxymethyl pyridine with a chlorinating agent in an inert organic solvent. google.com The reaction with thionyl chloride is often performed in a chlorinated solvent like dichloromethane at controlled temperatures. Similarly, triphosgene, a safer alternative to phosgene (B1210022) gas, can be used in solvents like toluene. google.com

Table 1: Representative Chlorination Conditions for Hydroxymethylpyridines

| Chlorinating Agent | Solvent | Typical Temperature | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane | -10°C to Room Temperature | google.com |

| Triphosgene (BTC) | Toluene | 0°C to 10°C | google.com |

| Oxalyl Chloride | Dichloromethane/DMF (cat.) | -78°C to Room Temperature |

Substituted pyridine N-oxides are versatile intermediates in pyridine chemistry because the N-oxide group significantly alters the electronic properties of the pyridine ring. mdpi.combldpharm.com It activates the C-2 and C-4 positions towards nucleophilic attack and also facilitates electrophilic substitution. This reactivity makes pyridine N-oxides valuable precursors for the synthesis of highly substituted pyridines that might be difficult to access through other means.

In a potential pathway to this compound, a suitably substituted pyridine N-oxide could be employed to construct the required substitution pattern. Although a direct synthesis of the target compound via this method is not prominently documented, the synthesis of structurally related compounds provides a clear blueprint. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride often starts from 3,5-dimethylpyridine. The key steps involve:

N-Oxidation: 3,5-Lutidine is oxidized to form 3,5-dimethylpyridine N-oxide .

Nitration: The N-oxide is nitrated at the C-4 position.

Functional Group Interconversion: The nitro group is displaced by a methoxy (B1213986) group.

Functionalization at C-2: A hydroxymethyl group is introduced at the C-2 position.

Chlorination: The final step is the chlorination of the hydroxymethyl group.

This sequence highlights how the N-oxide intermediate facilitates the introduction of functional groups at the 4- and 2-positions. A similar strategy could be envisioned for the target molecule where the methoxy group is replaced by a hydroxyl group. The N-oxide activates the ring, allowing for the sequential introduction of the required substituents before the final chlorination step. mdpi.com

Table 2: General Synthetic Sequence via a Pyridine N-Oxide Intermediate

| Step | Reaction | Purpose | Key Intermediate |

|---|---|---|---|

| 1 | N-Oxidation | Activates the pyridine ring for substitution. | Substituted Pyridine N-Oxide |

| 2 | Substitution at C-4 | Introduces the hydroxyl (or precursor) group. | 4-Substituted Pyridine N-Oxide |

| 3 | Functionalization at C-2 | Introduces the hydroxymethyl (or precursor) group. | 2,4-Disubstituted Pyridine N-Oxide |

| 4 | Deoxygenation (if necessary) & Chlorination | Forms the final chloromethyl product. | Target Compound |

Chemical Reactivity and Transformation Pathways of 5 Chloromethyl 2,4 Dimethylpyridin 3 Ol

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group is a good leaving group, making this site reactive towards a variety of nucleophiles. This reactivity is foundational for the synthesis of a diverse range of derivatives.

The chloromethyl group readily reacts with oxygen-based nucleophiles like alcohols and phenols to form the corresponding ether derivatives. For instance, in a reaction analogous to that of other chloromethylpyridines, 5-(chloromethyl)-2,4-dimethylpyridin-3-ol can be converted to 5-(alkoxymethyl) or 5-(aryloxymethyl) derivatives. A related process involves the reaction of 3-dichloromethylpyridine with an alcohol and its corresponding alkali metal alkoxide to yield 2-alkoxy-5-alkoxymethylpyridine derivatives google.com. This suggests a similar pathway for the target compound.

A representative reaction is the formation of 2-alkoxy-5-alkoxymethyl-pyridines from 3-dichloromethyl-pyridine and alkoxides, highlighting the susceptibility of the C-Cl bond to nucleophilic attack by alkoxides google.com.

Table 1: Representative Nucleophilic Substitution with Oxygen-Based Nucleophiles

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Dichloromethylpyridine | Methanol/Sodium Methoxide | 2-Methoxy-5-methoxymethyl-pyridine | google.com |

This table illustrates an analogous reaction, as specific data for this compound was not available in the search results.

Nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648), can displace the chloride to form various aminomethylpyridine derivatives mdpi.com. These reactions are crucial for introducing nitrogen-containing functional groups, which are significant in the development of various biologically active molecules mdpi.com. For example, the synthesis of 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide demonstrates the reactivity of a chloromethyl group on a pyridine (B92270) ring with amines mdpi.com.

Hydrazine can also be used as a nucleophile. In the synthesis of pyridoxine-derived dimethylpyridinols, hydrazine hydrate (B1144303) was used to cleave a phthalimide (B116566) group, showcasing its nucleophilic character in reactions with related pyridine derivatives nih.govsemanticscholar.org.

Table 2: Representative Nucleophilic Substitution with Nitrogen-Based Nucleophiles

| Reactant/Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-(Alkoxymethyl)pyrimidines | Ammonia (NH₃) | 5-Aminomethylpyrimidine | google.com |

| 2-(5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-4,6-dimethylpyridin-3-yl)acetonitrile | Hydrazine Hydrate | 2-(2-Amino-5-(benzyloxy)-4,6-dimethylpyridin-3-yl)acetonitrile | nih.gov |

This table illustrates analogous reactions, as specific data for this compound was not available in the search results.

The chloromethyl group is also reactive towards sulfur-based nucleophiles. Thiols can react to form the corresponding thioethers. This type of S-alkylation is a common transformation in heterocyclic chemistry. For instance, the reaction of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride with various alkylating agents results in a series of S-substituted derivatives researchgate.net. This indicates that this compound would likely react with thiols to yield 5-(thiomethyl) derivatives.

Table 3: Representative Nucleophilic Substitution with Sulfur-Based Nucleophiles

| Reactant | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Alkylating agents | S-substituted derivatives | researchgate.net |

This table illustrates an analogous reaction, as specific data for this compound was not available in the search results.

While direct examples of halogen exchange for this compound are not prevalent in the provided search results, this reaction is a fundamental transformation for alkyl halides. Such reactions, often catalyzed by metal salts, can be used to replace the chlorine atom with other halogens like bromine, iodine, or fluorine.

Reactions Involving the Pyridinol Moiety

The hydroxyl group on the pyridine ring also offers a site for chemical modification, primarily through oxidation.

The pyridinol moiety can be oxidized under controlled conditions. A common oxidation reaction for pyridines is the formation of the corresponding N-oxide. For example, in the synthesis of pyridoxine-derived dimethylpyridinols, a related compound, 3-(benzyloxy)-5-(cyanomethyl)-2,4-dimethylpyridine, was oxidized to its N-oxide using meta-chloroperoxybenzoic acid (m-CPBA) nih.govsemanticscholar.org. This suggests that this compound could undergo a similar transformation to yield the corresponding pyridine-N-oxide.

The oxidation of the pyridine nitrogen can influence the reactivity of the other substituents on the ring. Furthermore, the oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-documented process, often utilized in the synthesis of various pyridine-based compounds wum.edu.pkresearchgate.netwum.edu.pk.

Table 4: Representative Oxidation of a Pyridine Derivative

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 3-(Benzyloxy)-5-(cyanomethyl)-2,4-dimethylpyridine | m-CPBA | 3-(Benzyloxy)-5-(cyanomethyl)-2,4-dimethylpyridine 1-oxide | nih.govsemanticscholar.org |

This table illustrates an analogous reaction, as specific data for the oxidation of this compound was not available in the search results.

Reduction Reactions of the Pyridine Ring System

The reduction of the pyridine ring to form the corresponding piperidine (B6355638) is a fundamental transformation in heterocyclic chemistry. Pyridine and its derivatives are aromatic and thus resistant to reduction compared to isolated double bonds. Consequently, forcing conditions are often required.

Common strategies for the reduction of pyridine rings involve catalytic hydrogenation. This typically requires high pressures of hydrogen gas and catalysts such as platinum, palladium, rhodium, or nickel. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be crucial. For substituted pyridines, the reaction can sometimes be challenging, particularly if substituents are bulky or can poison the catalyst.

Alternative methods include the use of dissolving metal reductions (e.g., sodium in ethanol (B145695) or liquid ammonia) or hydride reagents. Strategies such as a "quaternization-hydride reduction" sequence have been reported for the efficient removal of N-pyridin-2-yl directing groups under mild, room temperature conditions. researchgate.netnih.gov Another approach involves a "hydrogenation-hydride reduction" process. researchgate.netnih.gov While these methods have been applied to various substituted piperidines, specific studies detailing the reduction of this compound to its corresponding piperidine derivative are not prominently featured in surveyed scientific literature. The presence of the chloromethyl group may introduce complexity, as it could potentially undergo reduction or elimination under certain catalytic hydrogenation conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609). The nitrogen heteroatom is electron-withdrawing, deactivating the ring towards attack by electrophiles. youtube.comyoutube.com Furthermore, under the acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more challenging and directing incoming electrophiles to the meta-position (C3 and C5). youtube.comyoutube.com

However, the reactivity of this compound is significantly modified by its substituents. The hydroxyl group at the 3-position is a powerful activating group, donating electron density to the ring through resonance. The methyl groups at positions 2 and 4 are also weakly activating via an inductive effect. This activation counteracts the deactivating effect of the ring nitrogen.

The directing influence of these activating groups is paramount. In pyridin-3-ol systems, electrophilic substitution is expected to occur at positions ortho and para to the strongly activating hydroxyl group. Therefore, for this compound, the most likely positions for electrophilic attack are C2 and C6. Since the C2 position is already occupied by a methyl group, the C6 position is the most probable site for substitution. The presence of activating groups can make EAS reactions on the pyridine ring more favorable. youtube.com

Rearrangement Reactions and Unusual Transformations

Rearrangement reactions represent a class of transformations where the carbon skeleton or substituent positions of a molecule are altered. thermofisher.comlibretexts.org Numerous named rearrangement reactions are known in organic chemistry, such as the Beckmann, Claisen, and Wolff rearrangements, which often proceed through cationic, anionic, or pericyclic mechanisms. thermofisher.comyoutube.commsu.edu

For pyridine derivatives, specific rearrangements like the Boekelheide reaction are known, which involves the transformation of α-picoline-N-oxides into hydroxymethylpyridines via a [3.3]-sigmatropic rearrangement. wikipedia.org This reaction is synthetically useful for preparing precursors to compounds like the one under discussion.

However, a thorough review of the available scientific literature does not yield specific reports on rearrangement reactions or other unusual transformations involving the this compound molecule itself. The stability of the substituted pyridine ring system generally precludes skeletal rearrangements under typical conditions, although transformations involving the side chains could be possible. For instance, the chloromethyl group could potentially participate in transformations, but specific documented examples of intramolecular rearrangements for this compound are lacking.

Synthetic Applications and Derivative Chemistry of 5 Chloromethyl 2,4 Dimethylpyridin 3 Ol

Role as a Key Intermediate in Heterocyclic Synthesis

The unique arrangement of functional groups on the 5-(chloromethyl)-2,4-dimethylpyridin-3-ol scaffold makes it an ideal starting material for constructing complex molecular architectures. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the pyridine (B92270) nitrogen and the hydroxyl group can participate in various cyclization strategies.

Synthesis of Pyridine-Fused Heterocycles

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds are present in numerous biologically active compounds and functional materials. Chloromethyl pyridine derivatives, analogous to this compound, are crucial intermediates in producing important pharmaceutical agents that feature a pyridine ring fused to another heterocyclic system. google.com For instance, derivatives like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine are instrumental in synthesizing proton pump inhibitors such as omeprazole (B731) and tenatoprazole. google.com In these syntheses, the chloromethyl group reacts with a nucleophilic site on a benzimidazole (B57391) or an imidazopyridine core to form a methylene (B1212753) bridge, effectively fusing the two heterocyclic rings.

The synthetic strategy often involves the reaction of the chloromethyl pyridine with various nucleophiles like thiols, amines, or phenols to create diverse derivatives. google.com A general approach for the synthesis of such fused systems is outlined below:

| Reactant 1 | Reactant 2 | Fused Heterocycle Product |

| Chloromethyl Pyridine Derivative | Substituted Benzimidazole | Pyridinylmethyl-thiol-benzimidazole (e.g., Omeprazole) |

| Chloromethyl Pyridine Derivative | Imidazo[4,5-b]pyridine | Pyridinylmethyl-sulfinyl-imidazo-pyridine (e.g., Tenatoprazole) |

| Pyridinol Precursor | Phthalimide (B116566) / Hydrazine (B178648) | Aminopyrrole-fused Pyridinol mdpi.com |

| Pyridinol Precursor | Diazotization reagents | Aminooxazole-fused Pyridinol mdpi.com |

Research has demonstrated the divergent synthesis of pyridinols fused with aminooxazoles, aminoimidazoles, and aminopyrroles starting from pyridoxine (B80251), a related pyridinol. mdpi.com This work highlights how the functional groups on the pyridine ring can be manipulated to build different fused systems, showcasing a strategy that enables the rapid and efficient construction of diverse aminobicyclic pyridinol derivatives. mdpi.com

Construction of Polycyclic Aromatic Nitrogen Compounds

Beyond simple fused systems, this compound is a valuable precursor for more extensive polycyclic aromatic nitrogen compounds. These larger, often planar, systems are of interest in materials science for their electronic properties. The principles of their synthesis can be seen in the construction of related polycyclic heteroaromatic systems. For example, methods for creating phosphorus-containing polycyclic aromatic hydrocarbons (P-PAHs) involve annulation reactions using functionalized precursors. nih.gov

Similarly, pyridine derivatives serve as key building blocks for complex structures like 1H-pyridinyl[3,4-b]indoles. google.com The synthesis of these polycyclic compounds relies on the strategic connection of the pyridine unit to other aromatic rings. The chloromethyl group is particularly useful in this context, as it can be used to form a critical carbon-carbon or carbon-heteroatom bond that stitches the rings together.

Development of Structurally Related Analogs

To understand and optimize the chemical behavior of this compound, chemists synthesize a variety of structurally related analogs. These studies are crucial for elucidating structure-reactivity relationships and for creating derivatives with tailored properties, such as chirality.

Systematic Modification of Substituents for Structure-Reactivity Relationship Studies

The synthesis of various analogs, such as those with different alkoxy groups (e.g., methoxy (B1213986) instead of hydroxyl), has been reported in the preparation of pharmaceutical intermediates. google.comgoogle.com These modifications can impact the stability of the compound and its reactivity in subsequent steps. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electrophilicity of the chloromethyl carbon, affecting reaction rates and yields. Structure-activity relationship studies on related dihydropyridine (B1217469) derivatives have shown how modifying substituents can lead to highly selective biological activity, demonstrating the power of this approach. nih.gov

Synthesis of Chiral Derivatives

Chirality is a critical feature in many biologically active molecules. The synthesis of enantiomerically pure pyridine derivatives is an area of significant research interest. While this compound itself is not chiral, it can be used as a starting material to synthesize chiral products, or chiral centers can be introduced in its analogs.

Several methods exist for obtaining chiral pyridine compounds:

Asymmetric Synthesis : This approach creates a specific enantiomer directly. For example, mild cobalt(I)-catalyzed photochemical reactions have been used to convert chiral nitriles into chiral pyridine derivatives without racemization. nih.gov

Chiral Resolution : This process separates a racemic mixture into its constituent enantiomers. Common techniques include:

Diastereomeric Salt Formation : The racemic compound is reacted with a chiral resolving agent (like tartaric acid or brucine) to form a pair of diastereomeric salts, which have different solubilities and can be separated by crystallization. wikipedia.org

Enzymatic Resolution : Enzymes like lipases can selectively catalyze reactions on one enantiomer. For instance, lipase-catalyzed asymmetric acetylation has been used to resolve racemic 1-(2-pyridyl)ethanols, yielding the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric purity. researchgate.net

Formation of Diastereomeric Derivatives : Reaction with a chiral auxiliary can form diastereomers that are separable by chromatography or crystallization. nih.gov

These methods have been successfully applied to a range of pyridine and dihydropyridine compounds, indicating their applicability for creating chiral derivatives based on the this compound scaffold. nih.govresearchgate.net

Precursor for Ligands and Catalysts in Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent donor for coordinating with metal ions. This property allows derivatives of this compound to serve as precursors for ligands used in coordination chemistry and catalysis. The chloromethyl and hydroxyl groups offer convenient handles for further functionalization to create multidentate ligands, which can form stable complexes with a variety of metals.

Research has shown that chiral pyridyl phosphinites can act as highly efficient ligands in asymmetric iridium-catalyzed hydrogenation reactions. researchgate.net Similarly, other chiral pyridine-containing ligands have been used to catalyze reactions such as the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net The synthesis of these ligands often involves modifying a pyridine precursor to introduce other coordinating atoms (like phosphorus or additional nitrogen atoms), thereby creating a chelating structure that can bind tightly to a metal center. The resulting metal complexes can act as powerful catalysts, often enabling high levels of stereoselectivity in chemical transformations. The ability to perform chelation tests on chloromethyl pyridine intermediates further points to their utility in forming metal complexes.

Applications in Agrochemical Scaffold Construction

Based on available scientific and patent literature, there are no documented instances of This compound being utilized as an intermediate or scaffold in the synthesis of specific herbicidal, fungicidal, or insecticidal compounds. Research in this area has focused on other pyridine derivatives.

Data Table: Agrochemical Derivatives of this compound

No data is available for derivatives of this compound with demonstrated agrochemical applications based on a review of current literature and patents.

| Derivative Structure | Target Agrochemical Class | Research Findings/Reported Efficacy |

| - | - | - |

Spectroscopic and Analytical Characterization of 5 Chloromethyl 2,4 Dimethylpyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(Chloromethyl)-2,4-dimethylpyridin-3-ol, both ¹H and ¹³C NMR would be utilized to confirm its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the various protons in the molecule. The aromatic proton on the pyridine (B92270) ring would likely appear as a singlet in the aromatic region. The two methyl groups at positions 2 and 4 would each produce a singlet, with their chemical shifts influenced by their position on the ring. The chloromethyl group's methylene (B1212753) protons would also yield a singlet, typically in the range of 4.5-5.0 ppm. The hydroxyl proton would give a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for each of the eight carbon atoms. The chemical shifts would be characteristic of their environment, distinguishing between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the methyl and chloromethyl groups.

While specific experimental data for this compound is not widely published, data for a structurally related compound, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, shows characteristic shifts: the methyl protons at 2.22 ppm, the N-methyl protons at 3.84 ppm, the methylene protons of the chloromethyl group at 4.53 ppm, and the pyrazole (B372694) ring proton at 6.04 ppm. nih.gov This provides a reference for the expected regions for the signals of the target compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-8.0 | Singlet |

| CH₂Cl | ~4.5-5.0 | Singlet |

| 2-CH₃ | ~2.2-2.5 | Singlet |

| 4-CH₃ | ~2.2-2.5 | Singlet |

| OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~145-155 |

| C3 | ~140-150 |

| C4 | ~130-140 |

| C5 | ~120-130 |

| C6 | ~115-125 |

| CH₂Cl | ~40-50 |

| 2-CH₃ | ~15-25 |

| 4-CH₃ | ~15-25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common hyphenated techniques that combine the separation power of chromatography with the detection capabilities of MS.

For this compound (C₈H₁₀ClNO), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 171.62 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Fragmentation would likely involve the loss of the chlorine atom, the chloromethyl group, or other small neutral molecules. For instance, the mass spectrum of the related compound 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl- shows a prominent molecular ion peak. nist.gov Similarly, GC-MS data for the isomeric 2-Chloromethyl-3,5-dimethylpyridin-4-ol shows a base peak at m/z 136 and a molecular ion peak at m/z 171. nih.gov

LC-MS/MS methods have been developed for the trace analysis of related chloromethylpyridine derivatives, demonstrating the sensitivity of this technique for detecting and quantifying these compounds, often as impurities in active pharmaceutical ingredients. epfl.chnih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 171 | Molecular Ion |

| [M+2]⁺ | 173 | Isotope peak due to ³⁷Cl |

| [M-Cl]⁺ | 136 | Loss of Chlorine |

| [M-CH₂Cl]⁺ | 122 | Loss of Chloromethyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A key absorption would be the C-Cl stretching vibration of the chloromethyl group, which typically appears in the 600-800 cm⁻¹ range.

Spectra for related compounds, such as 2-(Chloromethyl)pyridine hydrochloride and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, show characteristic peaks for the pyridine ring and the C-Cl bond. chemicalbook.comchemicalbook.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) |

| C-H Stretch (aromatic/aliphatic) | 2850-3100 |

| C=C, C=N Stretch (pyridine ring) | 1400-1600 |

| C-O Stretch (hydroxyl) | 1000-1260 |

| C-Cl Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be due to π→π* and n→π* transitions within the pyridine ring. The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be influenced by the substitution pattern on the pyridine ring. The presence of the hydroxyl and methyl groups would likely cause a bathochromic (red) shift compared to unsubstituted pyridine. An LC-MS method for a related compound monitored the elution at 210 nm, suggesting significant UV absorption in this region. epfl.chresearchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or related impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol) would likely provide good separation. Detection could be achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance. HPLC methods have been successfully used for the analysis of related pyridoxine (B80251) impurities. glentham.com

Gas Chromatography (GC): GC could also be employed for the purity assessment of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) could be used for detection.

The development and validation of such chromatographic methods are crucial for quality control in a production setting, ensuring the identity and purity of the final product.

Computational Chemistry and Theoretical Studies on 5 Chloromethyl 2,4 Dimethylpyridin 3 Ol

Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly quantum mechanics, allow for the detailed mapping of electron distribution and the prediction of reactive sites.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. For 5-(Chloromethyl)-2,4-dimethylpyridin-3-ol, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring, particularly the hydroxyl group, making it susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the chloromethyl group, indicating its potential as an electrophilic site for nucleophilic substitution reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

The charge distribution, often visualized through electrostatic potential maps, further clarifies reactivity. In this compound, the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group are expected to have a partial negative charge, marking them as potential sites for protonation or coordination to metal ions. The carbon atom of the chloromethyl group will carry a partial positive charge, making it a prime target for nucleophiles.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -8.5 eV | Site of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.5 D | Suggests moderate polarity |

Note: The values in this table are hypothetical and serve to illustrate the data generated from computational analysis.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. For this compound, a key reaction of interest is its conversion to other derivatives, for example, through nucleophilic substitution of the chlorine atom.

By employing methods like Density Functional Theory (DFT), researchers can model the transition states and intermediates involved in such reactions. For instance, in a reaction with a nucleophile, a computational study could determine whether the reaction proceeds through an SN1 or SN2 mechanism. The calculated activation energies for each step can predict the reaction rate and the most favorable pathway. These studies can also investigate the role of solvents in the reaction, providing a more complete picture of the reaction dynamics.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations. For this compound, rotation around the C-C bond connecting the chloromethyl group to the pyridine ring is of particular interest. Computational methods can identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a more realistic environment. It can provide insights into its flexibility, solvation, and potential intermolecular interactions, which are crucial for understanding its behavior in solution.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-CH2-Cl) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.2 |

| C | -60° (gauche) | 0.0 |

Note: The values in this table are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.gov In the context of chemical reactivity, a QSAR model could be developed for derivatives of this compound.

To build a QSAR model, a set of derivatives would be synthesized, and their reactivity in a specific reaction would be experimentally measured. Concurrently, a variety of molecular descriptors for each derivative would be calculated using computational methods. These descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters (like molecular volume), and hydrophobic properties (like logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the observed reactivity. The resulting QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired chemical properties. This approach is widely used in medicinal chemistry and materials science to optimize molecular structures for a specific purpose.

Future Perspectives in the Research of 5 Chloromethyl 2,4 Dimethylpyridin 3 Ol

Exploration of Novel Synthetic Pathways

Traditional methods for synthesizing substituted pyridines, such as the Hantzsch synthesis, often require harsh conditions and can lack regioselectivity. ijnrd.org The future of synthesizing 5-(Chloromethyl)-2,4-dimethylpyridin-3-ol and its analogs lies in the development of more direct, efficient, and modular strategies.

Key areas of exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, minimizing the need for pre-functionalized starting materials. bohrium.comresearchgate.netnih.gov Future work could focus on late-stage chloromethylation or hydroxylation of a pre-existing 2,4-dimethylpyridine scaffold. This approach offers atom economy and allows for the diversification of pyridine (B92270) derivatives from common intermediates.

Novel Cyclization Strategies: Research into new cycloaddition and condensation reactions promises more convergent and flexible routes. nih.govrsc.org Exploring [4+2] cycloadditions or transition-metal-catalyzed [2+2+2] cyclizations could provide access to the polysubstituted pyridine core in a single step from simple acyclic precursors. rsc.org

Photochemical Methods: Photochemical reactions, particularly those involving pyridine N-oxides, offer unique pathways for functionalization. acs.org A potential route could involve the photochemical rearrangement of a corresponding N-oxide to introduce the hydroxyl group at the C3 position selectively. acs.org

| Synthetic Strategy | Potential Advantages | Key Challenges |

| C-H Functionalization | High atom economy, late-stage modification. | Regioselectivity control, catalyst development. |

| Novel Cycloadditions | High convergence, rapid complexity generation. | Precursor availability, catalyst sensitivity. |

| Photochemical Synthesis | Mild conditions, unique reactivity patterns. | Scalability, control of side reactions. |

Development of Greener and More Sustainable Synthesis Technologies

In line with the principles of green chemistry, future synthetic approaches will prioritize sustainability. nih.govijarsct.co.in This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Prospective green technologies for the synthesis of this compound include:

Biocatalysis: The use of enzymes could offer unparalleled selectivity under mild aqueous conditions, reducing the reliance on toxic solvents and reagents. ijarsct.co.in

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and energy input compared to conventional heating. nih.govresearchgate.net

Green Catalysts and Solvents: The development of catalysts based on earth-abundant and non-toxic metals, such as iron, is a key goal. rsc.org Furthermore, the use of environmentally benign solvents like deep eutectic solvents (DES) could replace traditional volatile organic compounds. ijarsct.co.in One-pot, multi-component reactions are also a hallmark of green chemistry, improving efficiency by reducing intermediate isolation and purification steps. researchgate.netsamipubco.comsamipubco.com

Untapped Reactivity and Cascade Reactions

The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a nucleophilic hydroxyl group, opens avenues for exploring its untapped reactivity. The chloromethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. solubilityofthings.com

Future research will likely focus on:

Cascade Reactions: Designing cascade or domino reactions that sequentially engage the chloromethyl and hydroxyl functionalities would enable the rapid construction of complex fused heterocyclic systems. For instance, an initial intermolecular substitution at the chloromethyl group could be followed by an intramolecular cyclization involving the hydroxyl group. Developing such cascade reactions from linear precursors can be an efficient method for synthesizing medium-sized rings. researchgate.net

Ring-Opening and Closing Cascades: Exploring reactions that proceed via a ring-opening and closing cascade (ROCC) mechanism could lead to novel pyridine derivatives. researchgate.net

Nucleophilic Addition Cascades: The electron-deficient nature of the pyridine ring can be exploited in cascade reactions involving nucleophilic addition, leading to highly substituted products that are otherwise difficult to access. ccspublishing.org.cn

Advanced Applications in Materials Science and Supramolecular Chemistry

The unique structural motifs of pyridine derivatives are increasingly being exploited in materials science and supramolecular chemistry. nih.gov The nitrogen atom of the pyridine ring, the hydroxyl group, and the potential for derivatization at the chloromethyl position make this compound a promising candidate for constructing functional materials.

Future directions in this area include:

Supramolecular Assemblies: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond donors and acceptors, directing the self-assembly of molecules into well-defined supramolecular structures like tapes or layered architectures. rsc.orgmdpi.comsoton.ac.uk These assemblies can be controlled through non-covalent interactions such as hydrogen bonding, π-π stacking, and anion-π interactions. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen is an excellent ligand for metal ions. By derivatizing the chloromethyl group with other coordinating moieties, this compound could serve as a versatile building block for porous coordination polymers and MOFs with potential applications in gas storage, separation, and catalysis. acs.org

Functional Materials: Incorporation of this pyridinol scaffold into larger polymeric structures could lead to materials with tailored electronic, optical, or thermal properties. Pyridine-containing polymers have a range of applications, and the functional handles on this specific molecule would allow for precise tuning of material characteristics. bcrcp.ac.in

| Application Area | Key Functional Groups | Potential Properties |

| Supramolecular Chemistry | Pyridine Nitrogen, Hydroxyl Group | Directed self-assembly, crystal engineering. nih.govsoton.ac.uk |

| Coordination Polymers/MOFs | Pyridine Nitrogen, Derivatized -CH₂Cl | Porosity, catalytic activity, sensing. acs.org |

| Functional Polymers | Entire Scaffold | Tunable electrochemical and optical properties. bcrcp.ac.in |

Integration into Automated Synthesis Platforms and Flow Chemistry

The transition from traditional batch synthesis to automated platforms and continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.com The synthesis of pyridine derivatives is well-suited for these modern technologies.

Future research will likely involve:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters (temperature, pressure, residence time), which is particularly important for handling reactive intermediates and exothermic reactions. mdpi.comresearchgate.net Flow chemistry can enable reactions that are difficult or hazardous to perform in batch mode. researchgate.net

Automated Derivatization: The reactive chloromethyl handle is ideal for automated, high-throughput synthesis of compound libraries. An automated platform could rapidly react the parent molecule with a diverse set of nucleophiles, generating a large number of derivatives for screening in drug discovery or materials science applications.

Process Optimization: Integrating in-line analytical techniques with automated flow reactors will enable rapid optimization of reaction conditions, accelerating the development of efficient and scalable synthetic routes.

The adoption of these technologies will not only enhance the efficiency and safety of producing this compound but will also facilitate the rapid exploration of its chemical space, unlocking its full potential in various scientific disciplines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Chloromethyl)-2,4-dimethylpyridin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of pyridine derivatives via chloromethylation. For example, chlorination of hydroxymethyl precursors (e.g., 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol) using thionyl chloride (SOCl₂) or PCl₃ under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene), temperature control (0–25°C), and stoichiometric ratios (1:1.2 substrate-to-chlorinating agent) are critical for minimizing side reactions like over-chlorination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield (typically 60–75%) .

| Optimization Parameters | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Higher temps risk decomposition |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Stoichiometry | 1:1.2 (substrate:SOCl₂) | Excess reagent improves conversion |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct peaks for the chloromethyl (–CH₂Cl, δ ~4.5 ppm) and hydroxyl (–OH, δ ~5.8 ppm) groups. Aromatic protons appear as two singlets (δ 7.1–8.0 ppm) due to the dimethyl substitution pattern .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS confirms molecular ion peaks [M+H]⁺ at m/z 186.6 .

- Elemental Analysis : Used to validate purity (>95%) by matching experimental vs. theoretical C, H, N, and Cl content .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as halogenated waste .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The –CH₂Cl group is susceptible to SN2 reactions due to its primary alkyl halide nature. Reactivity can be modulated by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature. For example, substitution with amines (e.g., piperazine) at 60°C in DMF yields tertiary amines, confirmed by ¹³C NMR (disappearance of δ 45 ppm for –CH₂Cl and appearance of δ 55 ppm for –CH₂N) . Computational studies (DFT) predict transition-state energies for SN2 pathways, aiding in designing derivatives with tailored reactivity .

Q. What strategies can mitigate stability issues during long-term storage or under varying pH conditions?

- Methodological Answer :

- pH Stability : The compound hydrolyzes to 5-(Hydroxymethyl)-2,4-dimethylpyridin-3-ol in aqueous media (t₁/₂ ~24 hrs at pH 7). Buffering solutions to pH 4–6 (acetate buffer) slows degradation .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances shelf life (>12 months at –20°C) .

- Light Sensitivity : Store in amber vials to prevent photolytic dechlorination, monitored via UV-Vis (λmax 275 nm) .

Q. How can computational models predict the compound’s interaction with biological targets or metal ions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict binding affinity. For example, the hydroxyl and pyridinyl nitrogen atoms act as chelation sites for Cu(II), forming octahedral complexes with calculated Gibbs free energy (ΔG) of –45.2 kJ/mol . Molecular docking (AutoDock Vina) further screens interactions with enzymes like cytochrome P450, identifying potential metabolic pathways .

Data Contradictions and Resolution

- Synthesis Yield Variability : Some reports cite 60–75% yields , while others note lower yields (40–50%) under similar conditions. This discrepancy may arise from trace moisture in solvents or incomplete chlorination. Karl Fischer titration of reagents and substrates prior to synthesis is recommended .

- NMR Signal Splitting : Conflicting assignments for aromatic protons (δ 7.1 vs. 8.0 ppm) may stem from solvent effects (CDCl₃ vs. DMSO-d₆). Deuterated solvents should be standardized in characterization protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.